molecular formula C11H8N2O2 B048885 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 123990-79-4

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No. B048885
CAS RN: 123990-79-4
M. Wt: 200.19 g/mol
InChI Key: YGUXGTBWQYMRDL-UHFFFAOYSA-N
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Description

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (6-MOQC) is an organometallic compound that has been studied extensively in recent years. 6-MOQC is a versatile compound with a wide range of applications, including synthesis, scientific research, and drug development.

Scientific Research Applications

Antioxidant Properties and Applications

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its analogs have been studied for their antioxidant properties, particularly in the context of preserving polyunsaturated fatty acids in fish meal to prevent spontaneous combustion. The efficacy of these compounds as antioxidants has been highlighted, with specific analogs like hydroquin showing comparable efficacy to ethoxyquin, a well-known antioxidant. The transformation of ethoxyquin into oxidation products with antioxidant properties themselves, such as EQ-dimer and a quinolone derivative, further supports the potential of this compound in antioxidant applications (A. J. de Koning, 2002).

Role in Antimalarial Agents Metabolism

The metabolism of 8-aminoquinoline antimalarial agents, closely related to this compound, has been explored to understand their effectiveness and toxicity. Studies on primaquine, an 8-aminoquinoline, have shown the formation of several metabolites, including those with a methoxy group similar to this compound, which could potentially form methaemoglobin-forming compounds. These insights into the metabolism of 8-aminoquinoline compounds underline the importance of structural analogs like this compound in medicinal chemistry and drug development (A. Strother et al., 1981).

Applications in Oxidoreductive Enzyme Mediated Degradation

The role of redox mediators in enhancing the degradation efficiency of recalcitrant compounds by oxidoreductive enzymes has been investigated, with implications for environmental remediation. Compounds structurally related to this compound could serve as redox mediators, facilitating the degradation of pollutants in wastewater. This application highlights the potential of such compounds in environmental science, particularly in the enzymatic treatment of organic pollutants (Maroof Husain & Q. Husain, 2007).

Insights into 8-Hydroxyquinolines in Medicinal Chemistry

Research on 8-hydroxyquinoline derivatives, which share a quinoline core with this compound, has provided valuable insights into the development of potent drugs for various diseases. The metal chelation properties and significant biological activities associated with these compounds underscore the relevance of quinoline derivatives in drug discovery, suggesting potential therapeutic applications for this compound and its analogs (Rohini Gupta et al., 2021).

Mechanism of Action

Mode of Action

Some studies suggest that similar compounds may interact with their targets via intercalation . This involves the compound inserting itself between the base pairs of DNA, which can disrupt the DNA’s normal function. More research is needed to confirm this mode of action for 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile .

properties

IUPAC Name

6-methoxy-2-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(14)13-10/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUXGTBWQYMRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561108
Record name 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123990-79-4
Record name 1,2-Dihydro-6-methoxy-2-oxo-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123990-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
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